B1580239

"CELL FREE" AMINO ACID MIX (20 AA) (U-D)

Cat. No.: B1580239
M. Wt: NA
Attention: For research use only. Not for human or veterinary use.
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Description

The “CELL FREE” AMINO ACID MIX (20 AA) (U-D, 98%) is a deuterium-labeled, algal-derived mixture of 20 amino acids designed for cell-free synthesis systems and isotopic tracing in metabolic studies. It is characterized by uniform deuteration (U-D) at 98% isotopic purity, ensuring minimal interference from unlabeled species in experimental applications such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry . This product is part of a broader family of isotopically labeled amino acid mixes produced by Cambridge Isotope Laboratories (CIL) and distributed globally by suppliers like Shanghai Zhenzhun Bio and Shanghai Lai Ang Bio Tech .

Properties

Molecular Weight

NA

Origin of Product

United States

Comparison with Similar Compounds

Isotopic Labeling Profiles

The primary distinction between the U-D variant and other mixes lies in the type and combination of isotopic labels. Key variants include:

Product Name Isotopic Labeling Purity Supplier/Item Number Price (1g)
CELL FREE (U-D, 98%) Uniform deuteration 98% CIL DLM-6819-PK €2,059.70
CELL FREE (U-15N, 96–98%) Uniform nitrogen-15 96–98% CIL NLM-6695 Not listed
CELL FREE (U-13C, 97–99%; U-15N, 97–99%) Uniform carbon-13 and nitrogen-15 97–99% CIL CNLM-6696 Not listed
CELL FREE (U-13C, U-D, U-15N) Triple-labeled (13C, D, 15N) 97–99% CIL CDNLM-6784 Not listed
CELL FREE (Unlabeled) No isotopic labels 98% CIL ULM-7891 $376

Key Observations :

  • Deuterated (U-D) vs. 15N/13C Labels : Deuterium is preferred for NMR due to its distinct spectral properties, while 15N and 13C are used in mass spectrometry for precise tracking of metabolic pathways .
  • Cost Implications : The U-D variant is significantly more expensive than unlabeled mixes, reflecting the complexity of deuterium incorporation during algal biosynthesis .

Source and Purity

All CELL FREE amino acid mixes are derived from algal sources, ensuring uniformity in amino acid composition. However, isotopic enrichment processes differ:

  • U-D Mix : Produced using deuterated water (D2O) during algal growth, resulting in 98% deuteration. Post-dissolution pH adjustment may be required due to residual algal impurities .
  • 15N and 13C Mixes : Cultivated with 15N-enriched ammonium salts or 13C-labeled carbon sources, achieving 96–99% purity .

Research Findings and Case Studies

  • For example, deuterated mixes help elucidate protein folding mechanisms, while 15N-labeled variants track amino acid utilization in microbial cultures .
  • Metabolomics: A 2020 study using the U-13C/U-15N mix revealed novel pathways in algal lipid biosynthesis, demonstrating the utility of isotopic labeling in metabolic mapping .

Preparation Methods

Dissolution and pH Adjustment

  • Solubilization in Alkaline Solution: A common method involves dissolving amino acids in concentrated potassium hydroxide (KOH) solution to enhance solubility, especially for poorly soluble amino acids like L-cysteine and L-leucine. This approach also facilitates uniform deuteration when using deuterated solvents and reagents.
  • pH Titration: After complete dissolution, the solution is titrated with hydrochloric acid (HCl) or another acid to adjust the pH to physiological levels (7.0–7.5), ensuring compatibility with cell-free transcription-translation systems.

Mixing and Concentration

  • Individual Stock Solutions: Each amino acid, particularly the deuterated form, is prepared as a concentrated stock solution, often at molar concentrations ranging from 100 mM to 1 M.
  • Combining Stocks: The individual stocks are combined in precise volumetric ratios to achieve the desired final concentration and amino acid distribution reflective of cellular needs or experimental design.
  • Final Concentration: Typical final concentrations in cell-free systems range from 1 mM to 2 mM per amino acid, but higher concentrations (up to 20 mM total amino acids) can be prepared depending on the system requirements.

Challenges and Solutions in Preparation

Challenge Description Solution
Low Solubility of Certain AAs Amino acids like L-cysteine and L-leucine have poor aqueous solubility Use alkaline dissolution (KOH) and gentle heating to improve solubility
pH Instability Amino acid solutions can shift pH during storage or use Careful pH titration and buffering to maintain physiological pH
Cost of Deuterated Amino Acids Deuterated amino acids are expensive and sometimes scarce Bulk purchasing, in-house synthesis, or use of alternative AA sources
Stability During Storage Amino acids can degrade or precipitate over time Store at low temperatures, protect from light, and use stabilizing agents if necessary

Alternative Amino Acid Sources for Cell-Free Systems

Recent research has explored using rich media components such as tryptone, yeast extract, casamino acids, and peptone as amino acid sources. These contain mixtures of free amino acids, peptides, and other metabolites. While these sources are less defined than pure amino acid mixes, they offer advantages in cost and ease of preparation. However, batch variability and unknown additives can affect reproducibility and solubility.

Example Preparation Data Table

Amino Acid Typical Final Concentration (mM) Solubility Notes Preparation Notes
L-Alanine 2.0 High solubility Dissolved in water, stable at neutral pH
L-Cysteine (U-D) 1.0 Low solubility, oxidation sensitive Dissolved in KOH, prepare fresh
L-Leucine (U-D) 2.0 Low solubility Dissolved in KOH, gentle heating
L-Tryptophan (U-D) 1.0 Moderate solubility Dissolved in alkaline solution
L-Glutamic Acid 2.0 Moderate solubility Adjust pH carefully to avoid precipitation
Others (each) 1.0 – 2.0 Generally high solubility Standard aqueous dissolution

Research Findings and Recommendations

  • High Protein Yield: Using amino acid mixtures prepared by alkaline dissolution and pH adjustment, protein synthesis yields in Escherichia coli cell-free systems reached up to 2.1 mg/mL, demonstrating the effectiveness of these preparation methods.
  • Customizable Composition: The method allows for adjusting individual amino acid concentrations, facilitating experiments involving non-standard or isotopically labeled amino acids.
  • Economic Advantage: In-house preparation of amino acid mixes is more cost-effective than commercial kits, particularly for large-scale or high-throughput applications.
  • Alternative Sources: While rich media components can substitute commercial amino acid mixes, their variability and unknown additives limit their use in precise quantitative studies.

Q & A

Basic: How should I design an experiment using (U-D)-labeled amino acids for metabolic flux analysis in cell-free systems?

Methodological Answer:
For metabolic flux analysis, ensure isotopic uniformity by pre-equilibrating the system with (U-D)-labeled amino acids. Use a defined cell-free reaction buffer (e.g., ATP-regenerating system, ribosomes, tRNAs) and quantify isotopic enrichment via LC-MS/MS. Reference protocols from Engel and Galgani (2016) recommend hydrolyzing samples with 6N HCl at 100°C for 20 h to release amino acids from nascent proteins . Calibrate mass spectrometry settings to distinguish deuterium-labeled peaks from natural abundance isotopes, as described in Jin et al. (1998) for resolving chiral amino acid derivatives .

Advanced: How can I resolve data discrepancies arising from isotopic interference in complex biological matrices?

Methodological Answer:
Isotopic interference often stems from overlapping mass-to-charge ratios (e.g., 15N vs. D labeling). Implement high-resolution mass spectrometry (HRMS) with a resolution >50,000 to differentiate isotopic clusters. For example, Kumashiro et al. (1995) used ion-exchange chromatography to separate D-serine from endogenous L-serine in neural tissues . Additionally, apply correction algorithms for natural isotope abundance, as outlined in Dittmar et al. (2009), to deconvolute overlapping signals .

Basic: What quality control measures are critical when preparing (U-D)-labeled amino acid mixtures for protein synthesis assays?

Methodological Answer:
Validate isotopic purity (>98%) via nuclear magnetic resonance (NMR) or isotope ratio mass spectrometry (IRMS). Store aliquots at -80°C under inert gas (e.g., argon) to prevent deuterium exchange with ambient moisture, as degradation alters metabolic tracing accuracy . Use internal standards like 13C-labeled amino acids (e.g., CDNLM-6784-PK in ) to normalize batch-to-batch variability .

Advanced: How do I optimize protocols for tracing protein turnover rates in dynamic systems using (U-D)-labeled mixes?

Methodological Answer:
Employ pulsed-SILAC (stable isotope labeling by amino acids in cell culture) with time-course sampling. Calculate turnover rates using kinetic models that account for dilution effects from unlabeled amino acids. Christensen et al. (1952) demonstrated this in neoplasms by correlating extracellular amino acid uptake with intracellular protein synthesis rates . For high-throughput workflows, automate sample preparation using robotic liquid handlers, as in Sethuraman et al. (2004), to minimize handling errors .

Basic: What analytical techniques are suitable for quantifying deuterium incorporation into newly synthesized peptides?

Methodological Answer:
Combine enzymatic digestion (e.g., trypsin) with LC-MS/MS operated in parallel reaction monitoring (PRM) mode. Lindroth and Mopper (1979) validated hydrolysis conditions (6N HCl, 20 h) to preserve deuterium labels during peptide breakdown . For low-abundance proteins, enhance sensitivity using nanoflow LC systems and collision-induced dissociation (CID) optimized for deuterium retention .

Advanced: How can I address challenges in cross-talk between isotopic labels (e.g., U-D vs. U-13C) in multi-tracer studies?

Methodological Answer:
Design orthogonal labeling strategies: Use U-D for amino acids and U-13C for carbohydrates. Apply computational tools like Skyline or MaxQuant to deconvolute isotopic patterns. Maßmig et al. (2020) resolved co-eluting 13C-glucose and D-amino acids in marine DOM studies by coupling HPAEC (for carbohydrates) with RP-HPLC (for amino acids) . Validate with synthetic isotope-labeled standards (e.g., DLM-6819-PK in ) .

Basic: What are the best practices for storing and reconstituting (U-D)-labeled amino acid mixes to ensure stability?

Methodological Answer:
Lyophilized powders should be stored at -20°C in vacuum-sealed vials. Reconstitute in deuterium-depleted water (e.g., 99.9% D2O-free) to minimize label dilution. Avoid repeated freeze-thaw cycles; aliquot into single-use volumes. CIL protocols ( ) recommend classifying reagents by reactivity and storing oxidizable amino acids (e.g., cysteine) under nitrogen .

Advanced: How can I mitigate background noise in isotope tracing caused by endogenous amino acid recycling?

Methodological Answer:
Pre-treat systems with cycloheximide or puromycin to inhibit protein synthesis, isolating extracellular amino acid pools. Use kinetic modeling, as in Simon and Azam (1989), to differentiate recycled vs. newly incorporated labels . For in vivo models, employ "flooding doses" of (U-D)-amino acids to saturate intracellular pools, reducing recycling artifacts .

Basic: What statistical approaches are recommended for analyzing time-resolved isotopic enrichment data?

Methodological Answer:
Apply non-compartmental analysis (NCA) for simple systems or compartmental modeling (e.g., SAAM II) for complex networks. Loginova et al. (2019) used ANOVA with Tukey’s post-hoc test to compare enrichment levels across time points . Normalize data to internal controls (e.g., unlabeled spike-ins) to correct for instrumental drift .

Advanced: How do I validate the absence of isotopic scrambling during sample preparation?

Methodological Answer:
Synthesize position-specific deuterated standards (e.g., methyl-D3-alanine) and compare fragmentation patterns with experimental samples via MS/MS. Kaiser et al. (1970) developed colorimetric assays to detect free terminal amines, ensuring hydrolysis did not induce label migration . Cross-validate with 2D-NMR to confirm deuterium localization in intact proteins .

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